1-[(6-chloro-3-pyridinyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[(6-chloro-3-pyridinyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with a complex structure that includes a pyridine ring, a triazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloro-3-pyridinyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple stepsThe final step involves the addition of a carboxylic acid group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[(6-chloro-3-pyridinyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-[(6-chloro-3-pyridinyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(6-chloro-3-pyridinyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and triazole derivatives, such as imidacloprid and thiacloprid. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture .
Uniqueness
1-[(6-chloro-3-pyridinyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of a pyridine ring, a triazole ring, and a carboxylic acid group.
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c1-6-9(10(16)17)13-14-15(6)5-7-2-3-8(11)12-4-7/h2-4H,5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJBAJZPOMRRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CN=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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